molecular formula C12H15NO5 B3094603 Cbz-NH-peg1-CH2cooh CAS No. 1260092-43-0

Cbz-NH-peg1-CH2cooh

Cat. No.: B3094603
CAS No.: 1260092-43-0
M. Wt: 253.25 g/mol
InChI Key: MBFFUILDSABICM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-NH-peg1-CH2cooh typically involves the reaction of benzyloxycarbonyl chloride with aminoethoxyacetic acid under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Cbz-NH-peg1-CH2cooh undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cbz-NH-peg1-CH2cooh has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.

    Biology: Employed in the development of targeted protein degradation therapies.

    Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.

    Industry: Utilized in the production of advanced materials and nanotechnology

Mechanism of Action

Cbz-NH-peg1-CH2cooh functions as a linker in PROTACs, which work by bringing together a target protein and an E3 ubiquitin ligase. This proximity induces ubiquitination of the target protein, marking it for degradation by the proteasome. The benzyloxycarbonyl group protects the amine functionality during synthesis and can be removed under mild conditions to reveal the active amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cbz-NH-peg1-CH2cooh is unique due to its optimal balance of hydrophilicity and hydrophobicity, making it an ideal linker for PROTAC synthesis. Its structure allows for efficient conjugation with various ligands and target proteins, enhancing the efficacy of PROTACs .

Properties

IUPAC Name

2-[2-(phenylmethoxycarbonylamino)ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c14-11(15)9-17-7-6-13-12(16)18-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFFUILDSABICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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